molecular formula C10H12N2 B11922239 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline

Cat. No.: B11922239
M. Wt: 160.22 g/mol
InChI Key: WUGGRVOWEDPLEO-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar fused ring structure.

    6-Methylquinoxaline: A closely related compound with a methyl group at the same position.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.

Uniqueness: 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline is unique due to its specific substitution pattern and the presence of the methano bridge, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-methyl-1,8-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C10H12N2/c1-8-2-3-9-10(6-8)12-5-4-11(9)7-12/h2-3,6H,4-5,7H2,1H3

InChI Key

WUGGRVOWEDPLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN2C3

Origin of Product

United States

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